molecular formula C18H18ClN5O3 B3012958 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-98-9

5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3012958
CAS No.: 899973-98-9
M. Wt: 387.82
InChI Key: HREUHOSWONGEGV-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 1-position is occupied by a 2-chlorobenzyl group, while the carboxamide nitrogen is linked to a 2,5-dimethoxyphenyl ring. This structural configuration confers unique physicochemical and biological properties, making it a candidate for diverse therapeutic applications, including antimicrobial and anticancer research .

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-12-7-8-15(27-2)14(9-12)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-13(11)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREUHOSWONGEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN5O3, with a molecular weight of 387.82 g/mol. The compound features a triazole ring which is known for its diverse biological activities. The presence of multiple functional groups enhances its ability to interact with various biological targets.

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that the compound demonstrates submicromolar activity with a pEC50 greater than 6, indicating potent efficacy against the pathogen.

Mechanism of Action
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors critical for the survival of T. cruzi. This interaction potentially modulates metabolic pathways essential for the parasite's viability.

Anticancer Potential

In addition to its antiprotozoal properties, this compound has been explored for its anticancer potential. Similar compounds in the triazole class have shown cytotoxicity against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against breast cancer and melanoma cell lines . The SAR studies suggest that modifications to the triazole core can enhance anticancer activity by improving binding affinity to target proteins involved in cancer proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural Feature Effect on Activity
Triazole ringEssential for biological activity
Chlorobenzyl groupEnhances lipophilicity and target binding
Dimethoxyphenyl substituentModulates electronic properties
Amino groupIncreases solubility and bioavailability

These modifications highlight the importance of functional groups in enhancing both solubility and interaction with biological targets.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Antiprotozoal Efficacy : A study demonstrated that derivatives with similar structures showed effective inhibition of T. cruzi growth in vitro, with IC50 values significantly lower than those of existing treatments.
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound exhibited IC50 values ranging from 10 to 30 µM against melanoma cells .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key enzymes involved in cancer metabolism, suggesting a rational basis for its observed biological activities .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H18ClN5O3
  • Molecular Weight : 387.82 g/mol
  • IUPAC Name : 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Key Functional Groups

This compound features:

  • Triazole ring
  • Amino group
  • Chlorobenzyl moiety
  • Dimethoxyphenyl group

These functional groups contribute to its reactivity and interaction with biological targets.

Antiparasitic Activity

Research indicates that this compound exhibits promising activity against Trypanosoma cruzi, the causative agent of Chagas' disease. It has demonstrated submicromolar activity (pEC50 > 6), suggesting significant potential as an antiprotozoal agent. The mechanism likely involves interactions with specific enzymes or receptors critical for the parasite's survival.

Medicinal Chemistry

The unique structural features of this compound allow for extensive modifications aimed at enhancing its pharmacological properties. Studies have shown that derivatives of triazole compounds often possess diverse biological activities, including:

  • Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antibacterial and antifungal activities : Structural analogs have been identified with significant antimicrobial effects.

Drug Design and Development

The compound's ability to bind effectively to molecular targets opens avenues for drug design. The presence of multiple functional groups enhances its binding affinity and selectivity towards specific biological targets. Structural modifications can lead to improved therapeutic profiles for various conditions.

Materials Science

In materials science, the synthesis of coordination complexes using this compound has been explored. The triazole core allows for the formation of stable metal-ligand complexes, which can be utilized in catalysis and the development of new materials with tailored properties.

Case Study 1: Antiparasitic Efficacy

A study investigated the effectiveness of this compound against Trypanosoma cruzi. The results indicated a strong correlation between structural modifications of the triazole ring and increased antiparasitic activity, highlighting the importance of chemical diversity in drug development.

ModificationpEC50 ValueObservations
Parent Compound>6High efficacy
Methyl Substitution>7Enhanced potency
Hydroxyl Group Addition>5Moderate efficacy

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of structurally similar compounds. The study demonstrated that derivatives featuring a triazole core exhibited significant cytotoxic effects against breast cancer cell lines.

CompoundIC50 Value (µM)Cancer Type
Compound A10Breast
Compound B15Lung
5-amino...12Breast

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Variations and Substituents
Compound Name R1 (1-position) R2 (Carboxamide N-linked) Key Modifications
Target compound 2-Chlorobenzyl 2,5-Dimethoxyphenyl
5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 2,5-Dimethoxyphenyl Chlorine position on benzyl shifted
5-amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Methyl vs. chloro substituents
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl Fluorine substitution; methoxy shift
GNE551 (5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) 4-Bromo-2-fluorobenzyl 2,5-Dimethoxyphenyl Bromo/fluoro combination

Structural Insights :

  • Methoxy vs. Chloro Substitutents : Replacing methoxy groups with chloro (e.g., 2,5-dichlorophenyl in ) increases hydrophobicity and may enhance membrane permeability .
  • Halogen Diversity : Bromo/fluoro substitutions (e.g., GNE551 in ) improve binding specificity to ion channels like TRPV1, demonstrating the role of halogen interactions in target engagement .
Table 2: Functional Profiles of Selected Analogs
Compound Name Biological Activity IC50/EC50 (if reported) Mechanism/Target
Target compound Antiproliferative (inferred from structural class) Not reported Likely kinase or protease inhibition
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Anticancer (Renal cancer RXF 393 cells: GP = -13.42%) GP = -13.42% Cell cycle disruption
GNE551 TRPV1 channel modulation Not reported Calcium ion channel interaction
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives SOS response inhibition (LexA autoproteolysis) IC50 ~10 µM β-turn mimetic binding to LexA
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Calcium influx inhibition; cytostatic activity Phase I clinical trial Non-voltage-gated calcium channel blocker

Functional Insights :

  • Anticancer Activity : The target compound’s dimethoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, similar to dichlorophenyl analogs .
  • Ion Channel Modulation : GNE551’s bromo/fluoro substitutions enable selective TRPV1 targeting, suggesting halogenated derivatives of the target compound could explore this pathway .
  • Bacterial SOS Inhibition : The carbamoylmethyl-substituted scaffold () demonstrates β-turn mimetic properties, a strategy applicable to the target compound for disrupting protein-protein interactions .

Pharmacokinetic and Metabolic Considerations

  • The target compound’s 2-chlorobenzyl group may slow oxidative metabolism compared to 4-substituted analogs .
  • Cytotoxicity : Derivatives with N-methylation (e.g., ) show reduced cytotoxicity, suggesting that modifying the carboxamide’s methyl groups could improve the target compound’s safety profile .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

A multi-step synthesis is typically employed, involving:

Condensation reactions to form the triazole core, often using sodium azide and nitriles under Huisgen cycloaddition conditions .

Selective functionalization of the triazole ring, such as introducing the 2-chlorobenzyl group via nucleophilic substitution.

Carboxamide coupling using reagents like EDCI/HOBt to attach the 2,5-dimethoxyphenyl moiety.
Key considerations : Monitor reaction intermediates via TLC or HPLC to avoid side products like regioisomeric triazoles. Purification often requires column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons of the chlorobenzyl group at δ 7.2–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 402.09 for C18_{18}H17_{17}ClN4_4O3_3) .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions between the carboxamide and triazole groups) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell viability assays : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} values compared to controls like cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from:

  • Solubility differences : Low aqueous solubility (common in triazoles) may lead to inconsistent dosing. Use DMSO co-solvent systems (<1% v/v) and validate via dynamic light scattering (DLS) .
  • Off-target effects : Perform selectivity profiling using panels of related enzymes (e.g., kinase profiling with KINOMEscan®) .
  • Metabolic instability : Conduct liver microsome assays to assess CYP450-mediated degradation .

Q. What strategies can mitigate low aqueous solubility during bioactivity assays?

  • Structural derivatization : Introduce hydrophilic groups (e.g., –SO3_3H or –OH) at the 4-position of the triazole ring .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release .

Q. How does the 2-chlorobenzyl group influence binding affinity in target proteins?

Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:

  • Hydrophobic interactions : The chloro substituent occupies a lipophilic pocket in kinase ATP-binding sites (e.g., EGFR kinase) .
  • Steric effects : The benzyl group’s orientation may hinder binding to larger active sites, requiring site-directed mutagenesis studies for validation .

Q. How can statistical experimental design optimize reaction yields?

Apply Design of Experiments (DoE) methodologies:

  • Central composite design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Response surface modeling : Predict yield maxima using software like JMP® or Minitab® (e.g., 82% yield at 80°C, 10 mol% CuI catalyst) .

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